REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#N)=[CH:8][CH:7]=[CH:6]2.[OH-:22].[K+].C[OH:25]>>[CH3:1][O:2][C:3]1[C:4]([C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([OH:25])=[O:22])=[CH:8][CH:7]=[CH:6]2 |f:1.2|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |